Edans

Description

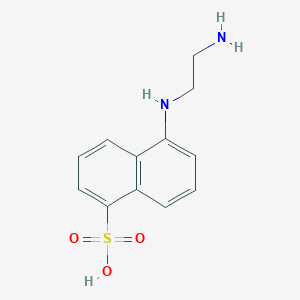

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) is a fluorogenic compound widely used in biochemical research, particularly in fluorescence resonance energy transfer (FRET)-based assays. Its CAS number is 50402-56-7, with a molecular formula of C₁₂H₁₄N₂O₃S and a molecular weight of 266.32 g/mol . This compound exhibits blue-green fluorescence (excitation/emission: ~335–345 nm/485–510 nm) and is highly environment-sensitive, making it ideal for monitoring conformational changes or enzymatic cleavage events .

This compound is primarily employed as a donor fluorophore paired with quenchers like DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) in protease substrates and nucleic acid probes (e.g., molecular beacons) . It is soluble in water and dimethyl sulfoxide (DMSO) but requires storage at 2–8°C under nitrogen to prevent degradation .

Propriétés

IUPAC Name |

5-(2-aminoethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQRQOKXQKVJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964660 | |

| Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50402-56-7 | |

| Record name | EDANS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50402-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JBY896YZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

The primary target of EDANS is nucleic acid probes and protease substrates . It is a donor for developing FRET-based nucleic acid probes and protease substrates.

Mode of Action

This compound is often paired with DABCYL or DABSYL in FRET-based probes. When these two compounds are in close proximity, most of the energy emitted from this compound will be quenched by DABCYL. If the compounds are separated (for example, by substrate cleavage), this compound will fluoresce.

Biochemical Pathways

The biochemical pathway affected by this compound involves the FRET (Fluorescence Resonance Energy Transfer) mechanism. This mechanism is used in enzyme assays, and the fluorescence emitted by this compound provides an indication of enzyme presence.

Result of Action

The result of this compound action is the emission of fluorescence when the compounds (this compound and DABCYL or DABSYL) are separated. This fluorescence indicates the presence of an enzyme.

Action Environment

The fluorescence emitted by this compound is environment-sensitive. This suggests that environmental factors could influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid plays a significant role in biochemical reactions. It is often paired with DABCYL or DABSYL in FRET-based probes. The fluorescence it produces is environment-sensitive.

Molecular Mechanism

The molecular mechanism of action of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid involves its role as a donor in FRET-based nucleic acid probes and protease substrates. When the two compounds are in close proximity, most of the energy emitted from EDANS will be quenched by DABCYL. If the compounds are separated (for example, by substrate cleavage) this compound will fluoresce, giving an indication of enzyme presence.

Activité Biologique

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid, commonly referred to as EDANS (an acronym for its chemical structure), is a sulfonic acid derivative of naphthalene. This compound is notable for its applications in biochemical assays, particularly in fluorescence resonance energy transfer (FRET) studies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O₃S

- Molecular Weight : 266.32 g/mol

- CAS Number : 50402-56-7

This compound functions primarily as a fluorescent probe in various biochemical assays. Its mechanism involves the following:

- FRET Applications : this compound is often conjugated to peptide sequences that are substrates for proteases. When in proximity to a quencher molecule (typically DABCYL), the fluorescence of this compound is suppressed due to FRET. Upon cleavage by the protease, this compound is separated from the quencher, resulting in an increase in fluorescence that can be measured to quantify protease activity .

- Biochemical Pathways : The compound has been utilized to study enzyme kinetics and protein interactions, providing insights into cellular processes and signaling pathways. Its ability to act as a donor in FRET pairs makes it invaluable in developing molecular beacons for nucleic acid detection .

Biological Activity and Applications

This compound has several significant biological applications:

- Protease Activity Assays : It is widely used as a substrate for various proteases, enabling researchers to study enzyme activity and inhibition .

- Fluorescent Probes : this compound is a key component in the design of fluorescent probes for nucleic acids and proteins, aiding in the visualization of biological processes .

- Cellular Studies : Research indicates that this compound can influence cellular mechanisms by participating in signaling pathways and affecting gene expression through its interactions with proteins .

Case Study 1: Protease Inhibition

A study investigated the use of this compound as a substrate for caspases, enzymes involved in apoptosis. The results demonstrated that cleavage of the this compound-conjugated substrate led to a measurable increase in fluorescence, allowing for real-time monitoring of apoptotic processes.

Case Study 2: Nucleic Acid Detection

In another study, this compound was incorporated into molecular beacons designed for RNA detection. The efficiency of these probes was evaluated based on their fluorescence response upon hybridization with target RNA sequences, showcasing their potential for diagnostic applications.

Comparative Analysis of Fluorescent Probes

| Probe Type | Mechanism | Applications | Advantages |

|---|---|---|---|

| This compound | FRET donor | Protease assays, nucleic acid detection | High sensitivity and specificity |

| FITC | Direct fluorescence | General labeling | Broad application range |

| Rhodamine | Direct fluorescence | Cell imaging | High quantum yield |

Applications De Recherche Scientifique

Biochemical Applications

EDANS is primarily utilized in fluorescence resonance energy transfer (FRET) assays, which are essential for studying molecular interactions. The following sections detail its specific applications:

Fluorescent Probes

This compound is one of the most popular donors used in developing FRET-based nucleic acid probes, such as Molecular Beacons. These probes are crucial for detecting specific nucleic acid sequences in various biological samples. The unique properties of this compound allow it to emit fluorescence when separated from a quencher molecule, enabling sensitive detection of target molecules.

Protease Activity Assays

This compound is frequently conjugated to peptide sequences that are recognized by specific proteases. In these assays, the fluorescence intensity increases upon cleavage of the peptide by the protease, allowing for the quantification of protease activity. This method has been successfully applied to study various proteases, including those associated with viral infections like HIV and hepatitis C .

| Protease | Detection Method | Sensitivity |

|---|---|---|

| HIV-1 Protease | FRET-based assay | High |

| Human Neutrophil Elastase | FRET-based assay | Moderate |

| Botulinum Neurotoxin Serotype B | VAMP2 based FRET peptide | ~20 pM |

Cellular Studies

In cell biology, this compound is used to investigate protein interactions and cellular processes. Its ability to act as a fluorescent donor facilitates real-time monitoring of molecular dynamics within living cells. This application is crucial for understanding mechanisms such as protein folding and enzyme activity .

Case Study 1: FRET Probes for Nucleic Acid Detection

A study demonstrated the effectiveness of this compound-based Molecular Beacons in detecting specific RNA sequences in live cells. The results indicated a significant increase in fluorescence upon hybridization with the target RNA, showcasing its utility in gene expression studies.

Case Study 2: Monitoring Protease Activity

Research on HIV-1 protease using this compound-labeled substrates showed that the increase in fluorescence correlated with enzyme activity, providing a reliable method for screening potential inhibitors for therapeutic development .

Comparaison Avec Des Composés Similaires

(b) Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride)

- CAS : 605-65-2 .

- Key Differences: Reactive sulfonyl chloride group enables covalent bonding with amines, unlike this compound, which relies on its primary aminoethyl group for conjugation . Exhibits longer-wavelength fluorescence (ex/em: ~335 nm/518 nm) but lower environmental sensitivity compared to this compound . Primarily used for protein/peptide labeling rather than FRET-based dynamic assays .

(c) 5-[(2-(Iodoacetamido)ethyl)amino]naphthalene-1-sulfonic Acid (CAS 36930-63-9)

(d) 1-Naphthylamine-5-sulfonic Acid (Laurent’s Acid, CAS 84-89-9)

- Molecular Formula: C₁₀H₉NO₃S .

- Primarily an industrial intermediate for dyestuffs (e.g., Acid Black 24, Direct Red 54) .

Comparative Data Table

Méthodes De Préparation

Reaction Conditions and Solvent Systems

-

Temperature : The reaction is conducted at low temperatures (-10°C to 10°C) to minimize side reactions such as polysulfonation or oxidation.

-

Solvent : Water-immiscible chlorinated hydrocarbons (e.g., dichloroethane, dichloromethane) are preferred to ensure anhydrous conditions, which are critical for achieving high yields.

-

Molar Ratio : A stoichiometric ratio of chlorosulfonic acid to naphthalene (0.95:1 to 1:1) ensures complete conversion while avoiding excess reagent.

Table 1: Sulfonation Conditions and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 10°C | Maximizes mono-sulfonation |

| Solvent | Dichloroethane | Enhances reagent solubility |

| Reaction Time | 10–150 minutes | Balances conversion and side reactions |

Post-sulfonation, the reaction mixture undergoes vacuum-assisted hydrochloric acid (HCl) desorption (100–400 mbar, 0–60°C) to remove residual HCl, followed by neutralization with aqueous ammonia (25–35%) to pH 6–6.5. This step converts the sulfonic acid intermediate into its ammonium salt, facilitating phase separation.

Introduction of the Aminoethylamino Group at Position 5

The second stage involves introducing the 2-aminoethylamino group (-NHCH₂CH₂NH₂) at the 5-position of the naphthalene ring. This is achieved through electrophilic aromatic substitution (EAS) or coupling reactions, leveraging the directing effects of the sulfonic acid group.

Electrophilic Amination Strategy

The sulfonic acid group at position 1 directs incoming electrophiles to the 5-position due to its meta-directing nature. Key steps include:

-

Nitration : Treating 1-naphthalenesulfonic acid with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at position 5.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.

-

Alkylation : Reacting the amine with ethylene oxide or 2-chloroethylamine to form the 2-aminoethylamino moiety.

Table 2: Amination Reagents and Efficiency

| Reagent | Conditions | Yield (%) |

|---|---|---|

| 2-Chloroethylamine | NaOH, 60–80°C | 70–75 |

| Ethylene oxide | Pressure, 100–120°C | 65–70 |

Purification and Isolation Techniques

Purification is critical to remove unreacted precursors, byproducts (e.g., 2-naphthol), and solvents.

Liquid-Liquid Extraction

Crystallization and Drying

-

The final product is precipitated by acidifying the sodium salt solution with sulfuric acid (pH 1.5–1.75) and isolated via filtration.

-

Drying under vacuum (200–400 mbar, 60–80°C) yields a crystalline powder with >95% purity.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Q & A

Q. What are the key photophysical properties of EDANS, and how do they influence its use in fluorescence-based assays?

this compound is a blue-green fluorophore (emission ~495 nm) with high water solubility and excitation maxima near 340 nm . Its primary utility arises from its role as a Förster resonance energy transfer (FRET) donor paired with quenchers like DABCYL. The Förster radius (R₀) for this compound-DABCYL pairs is ~3.3 nm, making it suitable for monitoring short-distance molecular interactions such as protease cleavage events . Methodologically, its quantum yield and environmental sensitivity (e.g., pH, solvent polarity) require calibration using standardized buffers (e.g., Tris-HCl, pH 7.4) to ensure reproducibility .

Q. How is this compound synthesized, and what are critical purity considerations for experimental use?

this compound is synthesized via sulfonation and nitration of naphthalene derivatives, followed by reduction and aminoethylation . Key impurities (e.g., unreacted nitro intermediates) can quench fluorescence, necessitating purity >95% (verified by HPLC or NMR) . Commercial batches should be tested for residual solvents (e.g., DMSO) that may interfere with protein labeling .

Q. What are standard protocols for conjugating this compound to biomolecules like peptides or proteins?

this compound is typically linked via its primary amine group using carbodiimide crosslinkers (e.g., EDC/NHS) or maleimide-thiol chemistry. For peptide substrates, solid-phase synthesis is employed to site-specifically attach this compound at the N-terminus, with DABCYL at the C-terminus to create FRET-based protease sensors . Reaction efficiency is monitored by UV-Vis spectroscopy (absorbance at 340 nm) and fluorescence quenching .

Advanced Research Questions

Q. How can researchers optimize FRET efficiency in this compound-DABCEL pairs for protease activity assays?

FRET efficiency depends on the spatial proximity (<R₀) and orientation of the fluorophore-quencher pair. For HIV-1 protease substrates, positioning this compound and DABCYL on opposing termini of an 8-mer peptide (e.g., SQNY-PIVQ) ensures optimal quenching. Post-cleavage fluorescence recovery is measured at 495 nm (ex: 340 nm), with signal-to-noise ratios enhanced by using low-autofluorescence microplates and normalizing against uncleaved controls . Advanced designs incorporate flexible linkers (e.g., PEG spacers) to minimize steric hindrance .

Q. What experimental strategies mitigate this compound photobleaching or chemical instability during long-term assays?

this compound is light-sensitive and prone to oxidation. Storage in amber vials under inert gas (N₂/Ar) at 4°C is critical . During assays, antioxidants (e.g., Trolox) or oxygen-scavenging systems (e.g., glucose oxidase/catalase) prolong fluorescence stability. Real-time kinetic measurements should use reduced illumination intensity and integrate data over shorter intervals .

Q. How can discrepancies in this compound-based FRET data be systematically analyzed?

Contradictory results often arise from:

- Substrate purity : Impurities in synthetic peptides reduce quenching efficiency. Validate substrates via mass spectrometry .

- Enzyme kinetics : Non-Michaelis-Menten behavior may occur if this compound-labeled substrates aggregate. Use dynamic light scattering to assess oligomerization .

- Environmental factors : Buffer ionic strength affects this compound fluorescence. Compare data across standardized conditions (e.g., 150 mM NaCl) . Statistical tools like global fitting of time-course data can distinguish cleavage artifacts from true enzymatic activity .

Q. What are the advantages of this compound over other naphthalene-based fluorophores (e.g., dansyl chloride) in live-cell imaging?

Unlike dansyl derivatives, this compound lacks a sulfonyl chloride group, reducing cytotoxicity and enabling intracellular retention. Its zwitterionic nature minimizes nonspecific binding to membranes. However, its lower photostability compared to modern dyes (e.g., Alexa Fluor) limits use in prolonged imaging. Ratiometric pairing with pH-insensitive quenchers can compensate for intracellular pH variations .

Methodological Design Considerations

Q. How should researchers design controls for this compound-based FRET assays in complex biological matrices (e.g., serum)?

Include:

- Blank controls : Substrate + matrix without enzyme to assess background fluorescence.

- Inhibitor controls : e.g., Pepstatin A for HIV-1 protease assays to confirm specificity .

- Internal standards : Spiked fluorophores (e.g., fluorescein) to normalize matrix effects . Pre-treat samples with protease inhibitors (e.g., PMSF) to prevent nonspecific degradation .

Q. What computational tools aid in predicting this compound-DABCYL FRET efficiency for novel substrates?

Software like PyMOL (for molecular distance modeling) and FRETpair (https://fretpair.embl.de ) calculates theoretical R₀ values based on spectral overlap and dipole orientation factors (κ²). Molecular dynamics simulations (e.g., GROMACS) can optimize linker lengths and rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.